1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane

Description

BenchChem offers high-quality 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

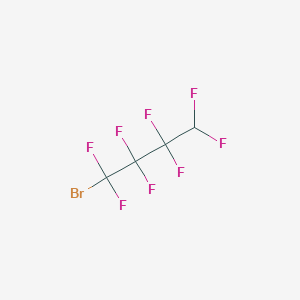

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZIQULETJOWKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane: Physicochemical Profile & Synthetic Utility

Executive Summary

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS: 558-86-1) serves as a critical intermediate in the synthesis of semi-fluorinated organic compounds. Characterized by a unique hydro-perfluoroalkyl structure (

Chemical Identity & Structural Analysis[1][2]

Unlike perfluorobutyl bromide (

| Parameter | Data |

| IUPAC Name | 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane |

| Common Synonyms | 1-Bromo-4-hydroperfluorobutane; 4-Bromo-1,1,2,2,3,3,4,4-octafluorobutane |

| CAS Number | 558-86-1 |

| Molecular Formula | |

| Molecular Weight | 280.94 g/mol |

| SMILES | FC(F)(Br)C(F)(F)C(F)(F)C(F)(F)H |

Structural Visualization

The molecule consists of a linear perfluorinated chain capped by a bromine atom at one end and a hydrogen atom at the other.[1] This asymmetry creates a permanent dipole moment aligned with the chain axis.[1]

Figure 1: Connectivity diagram illustrating the terminal functionalization of the perfluorocarbon chain.

Physical & Thermodynamic Properties[2][5][8][9][10]

The physical behavior of 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane is dominated by the weak intermolecular van der Waals forces typical of fluorocarbons, resulting in high volatility relative to its molecular weight.

| Property | Value / Range | Notes |

| Physical State | Liquid | Colorless at STP. |

| Boiling Point | 66 °C | Standard atmospheric pressure [1].[1] |

| Density | ~1.80 g/mL | Estimated based on homolog |

| Refractive Index ( | ~1.31 - 1.33 | Typical for hydro-fluoro-bromoalkanes. |

| Solubility (Water) | Negligible | Hydrophobic and lipophobic.[1] |

| Solubility (Organics) | High | Miscible with THF, ether, DCM, and fluorous solvents (e.g., FC-72). |

| Vapor Pressure | High | Requires storage in tightly sealed containers.[1] |

Scientific Insight: The presence of the terminal hydrogen atom (

Synthesis & Manufacturing Workflow

The industrial synthesis typically employs radical telomerization , a process that allows for the controlled growth of the fluorocarbon chain. This method is preferred for its scalability and atom economy.[1]

Reaction Mechanism

Tetrafluoroethylene (TFE) is reacted with Hydrogen Bromide (HBr) under radical conditions (using peroxides or UV light). The chain length (

For the target compound,

Figure 2: Industrial telomerization workflow for the production of hydro-perfluoroalkyl bromides.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) due to the distinct coupling patterns between the fluorine and hydrogen nuclei.

H NMR (Proton)

-

Signal: A distinctive triplet of triplets (tt).[1]

-

Shift:

ppm. -

Coupling:

-

Geminal (

): Large coupling to the two fluorines on the same carbon (~52 Hz). -

Vicinal (

): Smaller coupling to the fluorines on the adjacent carbon (~5-10 Hz).

-

F NMR (Fluorine)

The spectrum displays four distinct signals corresponding to the four

-

:

-

Internal

: Two signals in the range of -

:

Applications in Drug Discovery & Synthesis[11]

Fluorous Tagging & Solid Phase Extraction (FSPE)

The

Protocol Strategy:

-

Tagging: React the bromide with a nucleophile (e.g., phenoxide, amine) on the drug scaffold.

-

Reaction: Perform solution-phase synthesis on the tagged scaffold.

-

Separation: Pass the crude mixture through a Fluorous Solid Phase Extraction (FSPE) cartridge.[1] The fluorinated product is retained while non-fluorinated impurities wash through.[1]

Lipophilicity Modulation

Incorporating the octafluorobutyl group into a pharmacophore increases lipophilicity (

Figure 3: Application of 1-bromo-octafluorobutane in medicinal chemistry workflows.

Handling, Safety, & Environmental Profile

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

-

Ventilation: Always handle in a certified chemical fume hood.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Storage: Store in a cool, dry place away from strong bases and oxidizing agents.[1] Ensure the cap is tightly sealed to prevent evaporation.[1]

Environmental Note: While not a Class I Ozone Depleting Substance (ODS) like Halons, highly fluorinated compounds have high Global Warming Potentials (GWP). Waste must be incinerated in facilities capable of handling HF generation.[1]

References

-

Alfa Chemistry . 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane Product Data. Retrieved March 2026.[3][1] Link

-

PubChem . Compound Summary: 1-Bromo-1,1,2,2-tetrafluorobutane (Homolog Reference).[3] National Library of Medicine.[1] Link

-

Curran, D. P. Fluorous Reverse Phase Silica Gel.[1] A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. Synlett, 2001.

-

NIST Chemistry WebBook . Halogenated Butane Data. National Institute of Standards and Technology.[1][4] Link

Sources

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane: Structural Dynamics and Biomedical Utility

The following technical guide provides an in-depth analysis of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane , a specialized hydrofluorocarbon intermediate critical to fluorous chemistry and advanced biomedical imaging.

CAS Registry Number: 558-86-1

Formula:

Executive Summary

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is a linear, semi-fluorinated alkane characterized by a terminal bromine atom at one end and a terminal hydrogen atom at the other (

Structural Architecture & Physicochemical Properties[1]

Molecular Geometry

The carbon backbone of 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane does not adopt the planar zig-zag conformation typical of hydrocarbons. Instead, due to the steric repulsion between the larger fluorine atoms (Van der Waals radius ~1.47 Å) on 1,3-positions, the chain twists into a helical conformation . This helicity creates a rigid, rod-like structure with a protective "fluorine sheath," conferring high chemical stability and lipophobicity.

Key Properties Table

| Property | Value / Description | Significance in Research |

| Molecular Weight | 280.94 g/mol | Optimal for small-molecule tagging without drastically altering drug pharmacokinetics. |

| Boiling Point | ~66 °C | Volatile liquid; easy to remove after solid-phase extraction. |

| Density | ~1.9 g/mL | High density facilitates phase separation in aqueous/organic extractions. |

| Lipophilicity (LogP) | ~3.5 (Estimated) | High fluorous phase affinity; partitions preferentially into fluorous solvents (e.g., FC-72). |

| Oxygen Solubility | High (~40-50 vol%) | Characteristic of PFCs; relevant for blood substitute research and tissue oxygenation sensing. |

Synthesis: Radical Telomerization

The industrial and laboratory-scale production of 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane is achieved through the radical telomerization of tetrafluoroethylene (TFE) using hydrogen bromide (HBr) as the telogen.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism. A radical initiator (peroxide or UV light) generates a bromine radical from HBr, which attacks the TFE olefin. The chain propagates to add exactly two TFE units (

Stoichiometry:

Synthetic Workflow Diagram

Figure 1: Radical telomerization pathway for the synthesis of H-(CF2)4-Br.

Biomedical Applications

MRI Contrast Agents

While perfluorocarbons (PFCs) are standard in

-

Mechanism: The terminal

group resonates at a significantly different chemical shift (-130 to -140 ppm) compared to the internal -

Utility: This allows the molecule to be used as a "ratiosometric" probe, where the signal intensity ratio between the distinct fluorine peaks can be calibrated to local environmental factors (e.g., temperature or pH), unlike symmetrical PFCs which produce a single merged signal.

Fluorous Tagging in Drug Synthesis

In drug discovery, "fluorous tagging" is a technique used to separate synthetic intermediates from reaction mixtures.

-

Tagging: The bromine atom is displaced by a nucleophile (e.g., a drug scaffold) to attach the

tail. -

Reaction: The tagged molecule undergoes solution-phase synthesis.

-

Separation: The reaction mixture is passed through a fluorous solid-phase extraction (F-SPE) cartridge. Only the tagged molecule binds.

-

Cleavage: The tag is removed, yielding the pure pharmaceutical intermediate.

Analytical Characterization (NMR Spectroscopy)[2][3][4]

Precise identification is achieved via Nuclear Magnetic Resonance (NMR).[1][2] The presence of the proton (

NMR Spectrum[5]

-

Signal A (

): ~ -60 ppm. Appears as a multiplet due to coupling with adjacent -

Signal B & C (Internal

): ~ -110 to -125 ppm. Complex multiplets. -

Signal D (

): ~ -137 ppm. Doublet structure.-

Coupling: The huge geminal coupling constant (

) splits this signal into a wide doublet.

-

NMR Spectrum

-

Signal: A single unique proton environment (

). -

Pattern: Triplet of Triplets (tt).[3]

-

Primary Splitting: Coupled to the two geminal fluorine atoms (

), creating a triplet. -

Secondary Splitting: Coupled to the two vicinal fluorine atoms on the adjacent carbon (

), splitting each leg of the triplet further.

-

Figure 2: Spin-spin coupling logic for the

Safety & Handling

-

Toxicity: Like most hydrofluorocarbons, it is relatively inert but can act as a simple asphyxiant in high concentrations. The presence of the bromine atom increases its hepatotoxic potential compared to pure perfluorocarbons, requiring handling in fume hoods.

-

Reactivity: The C-Br bond is susceptible to homolytic cleavage under UV light; store in amber glass containers.

-

Ozone Depletion: As a hydrobromofluorocarbon (HBFC), it has a non-zero Ozone Depletion Potential (ODP) and is regulated under protocols similar to Halons.

References

-

SynQuest Laboratories. (2024). Product Specification: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS 558-86-1).[4][5][6] Retrieved from

-

PubChem. (2024). Compound Summary: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane.[4][5][6] National Library of Medicine. Retrieved from

- Ameduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier.

-

Ruiz-Cabello, J., et al. (2011). Fluorine (19F) MRS and MRI in biomedicine.[2] NMR in Biomedicine.[2] Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Multinuclear NMR Spectroscopy [fluorine.ch.man.ac.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 558-86-1 | 1100-A-X2 | MDL MFCD00153707 | 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane | SynQuest Laboratories [synquestlabs.com]

- 6. 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane | CymitQuimica [cymitquimica.com]

The Definitive Guide to 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS 558-86-1)

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals.

Executive Summary

In modern drug discovery and advanced materials science, the strategic incorporation of fluorine is a paramount technique for modulating lipophilicity, metabolic stability, and target binding. 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS 558-86-1) serves as a highly specialized, bifunctional building block. Unlike fully perfluorinated alkyl halides, this molecule features a reactive C–Br bond at one terminus and a hydrogen-bearing difluoromethyl group (–CHF2) at the other[1]. This structural asymmetry allows chemists to graft the octafluorobutyl chain onto organic scaffolds while introducing a unique lipophilic hydrogen-bond donor into the target molecule.

This whitepaper synthesizes the physicochemical profiling, mechanistic workflows, and self-validating experimental protocols required to effectively utilize CAS 558-86-1 in advanced synthetic applications.

Physicochemical Profiling & Structural Causality

The utility of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is entirely dictated by its electronic environment. The strong electron-withdrawing effect of the adjacent –CF2– groups severely depletes the electron density of the C–Br bond.

-

Causality in Reactivity: This electron deficiency makes the C–Br bond highly susceptible to homolytic cleavage (generating electrophilic radicals) and facilitates oxidative addition by low-valent transition metals (such as Zn(0) or Pd(0)). Conversely, the C–F bonds remain exceptionally stable, providing metabolic resistance[2].

-

The –CHF2 Pharmacophore: The terminal –CHF2 group acts as a bioisostere for hydroxyl or thiol groups. It functions as a lipophilic hydrogen-bond donor, enabling specific protein-ligand interactions without the severe penalty to membrane permeability typically associated with polar groups.

Quantitative Physicochemical Data

| Property | Value | Causality / Implication |

| CAS Number | 558-86-1 | Unique identifier for the monobromo, monohydro derivative[1]. |

| Molecular Formula | C4HBrF8 | Confirms the presence of the terminal –CHF2 group[1]. |

| Molecular Weight | 280.94 g/mol | Critical for stoichiometric calculations in cross-coupling[3]. |

| Boiling Point | 66 °C | Highly volatile; requires sealed vessels or reflux condensers during synthesis[2]. |

| Structural Motif | Br–(CF2)4–H | Bifunctional: Reactive electrophile (Br) + H-bond donor (H)[1]. |

Core Synthetic Methodologies & Workflows

To harness CAS 558-86-1, chemists typically deploy one of two primary workflows: Radical Fluoroalkylation or Transition-Metal Catalyzed Cross-Coupling .

Silyl-Mediated Radical Perfluoroalkylation

Because the octafluorobutyl radical is highly electrophilic, it readily adds to electron-rich unactivated alkenes. Using tris(trimethylsilyl)silane, (Me3Si)3SiH, in aqueous media provides a highly efficient, environmentally benign route to carbon-carbon bond formation. The hydrophobic effect of water forces the lipophilic CAS 558-86-1 and the alkene into tight aggregates, accelerating the reaction[4].

Mechanistic pathway of silyl-mediated radical perfluoroalkylation of alkenes.

Copper-Mediated Cross-Coupling

Direct cross-coupling of perfluoroalkyl bromides with aryl halides is notoriously difficult due to the instability of perfluoroalkyl metal intermediates. The field-proven solution is a two-step transmetalation sequence. First, CAS 558-86-1 is reacted with Zinc dust to form a stable organozinc intermediate. This is followed by transmetalation with Copper(I) Iodide, generating a highly nucleophilic organocopper species that smoothly undergoes oxidative addition with aryl iodides[5].

Copper-mediated cross-coupling workflow for synthesizing arylated fluoroalkyl building blocks.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that intermediate failures are caught before downstream progression.

Protocol 1: Radical Addition to Alkenes in Aqueous Media

Adapted from standard silyl-mediated radical additions for polyfluoroalkyl bromides[4].

Causality Check: Water is chosen as the solvent not just for green chemistry purposes, but because the hydrophobic effect physically forces the highly lipophilic CAS 558-86-1 and the alkene into microscopic droplets, drastically increasing the effective molarity and reaction rate.

-

Preparation: In a Schlenk tube, add 1-hexene (1.0 mmol) and 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (1.5 mmol, excess to account for volatility, BP 66 °C[2]).

-

Initiator Addition: Add (Me3Si)3SiH (1.2 mmol) and a radical initiator such as ACCN (0.1 mmol).

-

Solvent Addition: Add 3 mL of degassed deionized water. Seal the tube tightly to prevent the escape of the volatile fluorinated bromide.

-

Reaction: Heat the biphasic mixture vigorously at 80 °C for 12 hours under a nitrogen atmosphere.

-

Validation (System Check): Extract a 50 µL aliquot with diethyl ether. Run an immediate GC-MS. Validation metric: The complete disappearance of the CAS 558-86-1 peak (m/z 280) and the appearance of the product mass confirms successful propagation.

-

Workup: Extract the aqueous layer with diethyl ether (3 x 10 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

Protocol 2: Copper-Mediated Arylation via Organozinc Intermediates

Adapted from versatile routes to arylated fluoroalkyl building blocks[5].

Causality Check: Zinc dust must be activated prior to use. The native ZnO passivation layer on commercial zinc dust will completely inhibit the insertion of the zinc into the C–Br bond. Activation with 1,2-dibromoethane and TMS-Cl exposes the highly reactive Zn(0) surface.

-

Zinc Activation: Suspend Zinc dust (3.0 mmol) in anhydrous DMF (5 mL) under Argon. Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 10 minutes. Cool to room temperature and add TMS-Cl (1 mol%). Stir for 15 minutes.

-

Zincation: Slowly add CAS 558-86-1 (2.0 mmol) dropwise to the activated zinc suspension at room temperature. Stir for 2 hours.

-

Validation (System Check): Perform a 19F NMR on a crude aliquot. The shift of the CF2 group adjacent to the bromine will move significantly upfield, confirming the formation of the BrZn-(CF2)4-H species.

-

-

Transmetalation: Add Copper(I) Iodide (2.0 mmol) to the mixture. Stir for 30 minutes. The solution will typically turn dark, indicating the formation of the organocopper species.

-

Cross-Coupling: Add the target Aryl Iodide (1.0 mmol). Heat the mixture to 60 °C for 12 hours.

-

Workup & Isolation: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Quantitative Yield Summaries

| Substrate | Methodology | Key Reagents | Expected Yield | Ref. |

| Terminal Alkenes | Radical Addition | (Me3Si)3SiH, H2O, ACCN | 65% - 75% | [4] |

| Aryl Iodides | Cu-Cross Coupling | Zn(0), CuI, DMF | 60% - 85% | [5] |

| Aromatics (Intramolecular) | Sulfinatodehalogenation | Na2S2O4, NaHCO3, DMSO | 40% - 85% | [6] |

References

1.[1] Guidechem. "1,1,1,2,2,3,3,4-OCTAFLUOROBUTANE 662-35-1 wiki". URL: 2.[2] Alfa Chemistry. "CAS 558-86-1 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane". URL: 3.[3] CymitQuimica. "1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane". URL: 4.[4] ACS Publications. "(Me3Si)3SiH-Mediated Intermolecular Radical Perfluoroalkylation Reactions of Olefins in Water". URL: 5.[5] ResearchGate. "Versatile Route to Arylated Fluoroalkyl Bromide Building Blocks". URL: 6.[6] Elsevier / Journal of Fluorine Chemistry. "Fluoroalkylation of aromatics: An intramolecular radical cyclization of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes". URL:

Sources

High-Fidelity Synthesis and Purification of Perfluorobutyl Bromide (C4F9Br): A Technical Whitepaper

Executive Summary & Chemical Significance

Perfluorobutyl bromide (PFBB, 1-Bromononafluorobutane) is a highly specialized fluorous intermediate critical to modern chemical synthesis, materials science, and pharmaceutical development[1]. Characterized by its unique combination of high density, extreme hydrophobicity, and lipophobicity, PFBB serves as a premier perfluoroalkylation reagent. In recent advanced methodologies, it acts as a highly efficient radical precursor in halogen-bonding-mediated photoredox catalysis[2] and transition-metal-free 1,2-carboboration reactions[3].

Achieving >99% purity of PFBB is paramount, as trace halogen impurities (such as unreacted iodine or bromine) can severely poison sensitive catalytic cycles or disrupt the delicate phase-separation dynamics required in fluorous biphasic catalysis. This whitepaper details the causal mechanisms, self-validating protocols, and rigorous purification workflows required to synthesize analytical-grade PFBB.

Physicochemical Profiling

Understanding the physical properties of PFBB is the foundation for designing effective synthesis and purification workflows. The stark difference in boiling points between PFBB and its synthetic precursors (e.g., C4F9I, bp ~67 °C) is the primary thermodynamic lever utilized during fractional distillation.

Table 1: Quantitative Physicochemical Data for Perfluorobutyl Bromide [1][4]

| Property | Value |

| Chemical Name | 1-Bromononafluorobutane (PFBB) |

| CAS Registry Number | 375-48-4 |

| Molecular Formula | C4BrF9 |

| Molecular Weight | 298.93 g/mol |

| Boiling Point | 43.0 – 44.8 °C @ 760 mmHg |

| Melting Point | -76.88 °C |

| Density | 1.904 g/mL @ 20 °C |

| Refractive Index | 1.292 – 1.303 @ 20 °C |

Synthetic Methodologies: Causality & Protocols

The synthesis of PFBB relies on generating a perfluorobutyl radical (

Route A: Silver-Mediated Hunsdiecker Decarboxylation

Causality: This route utilizes silver perfluoropentanoate (

Step-by-Step Protocol:

-

Preparation: In a flame-dried, argon-purged 500 mL flask equipped with a reflux condenser and a gas bubbler, suspend 0.5 mol of anhydrous silver perfluoropentanoate in 200 mL of a dry, inert fluorinated solvent.

-

Bromine Addition: Slowly add 0.55 mol of anhydrous

dropwise at room temperature.-

Causality: Dropwise addition prevents a violent exothermic spike and controls the rate of

evolution.

-

-

Thermal Activation: Gradually heat the mixture to 60 °C.

-

Self-Validation: The reaction is progressing optimally when steady gas evolution (

) is observed in the bubbler, accompanied by the precipitation of a pale yellow solid (AgBr).

-

-

Termination: Once gas evolution ceases (typically after 4-6 hours), cool the reactor to 0 °C to prevent the highly volatile PFBB (bp 44.8 °C) from escaping.

Route B: Radical Halogen Exchange from Perfluorobutyl Iodide

Causality: The carbon-iodine bond in perfluorobutyl iodide (

Step-by-Step Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a Vigreux column, a distillation head, and a magnetic stirrer. Purge with argon.

-

Reagent Loading: Add 0.5 mol of

and heat to 50 °C. -

Bromine Addition: Introduce 0.6 mol of

dropwise over 1 hour. -

Photochemical/Thermal Activation: Irradiate the mixture with a visible/UV light source (or maintain thermal reflux at 60 °C) for 12 hours.

-

Self-Validation: The reaction progress is visually confirmed by the steady reflux of the lower-boiling PFBB product (~44 °C) condensing on the lower walls of the Vigreux column, distinct from the higher-boiling

(~67 °C).

-

Mechanistic Pathway Visualization

Mechanistic pathways for PFBB synthesis via Hunsdiecker and halogen exchange routes.

Advanced Purification & Isolation Workflows

Crude PFBB synthesized via either route is contaminated with unreacted halogens (

Causality of the Quench: We utilize a 10% aqueous sodium sulfite (

Step-by-Step Protocol:

-

Quenching: Transfer the crude reaction mixture to a separatory funnel. Slowly add 100 mL of cold 10% aqueous

.-

Self-Validation: The dark red/brown color of the organic phase will rapidly dissipate upon shaking, yielding a colorless or pale yellow heavy liquid.

-

-

Phase Separation: Allow the layers to settle for 15 minutes. Drain the bottom fluorous phase (density ~1.90 g/mL) into an Erlenmeyer flask. Discard the upper aqueous layer.

-

Desiccation: Add 10 g of anhydrous magnesium sulfate (

) to the fluorous phase. Stir for 30 minutes, then gravity filter.-

Causality: Removing residual water prevents the formation of azeotropes during distillation, which would otherwise depress the boiling point and ruin product purity.

-

-

Fractional Distillation: Transfer the dried liquid to a distillation apparatus equipped with a Vigreux column (to increase theoretical plates). Heat the flask slowly using a water bath.

-

Collection: Collect the fraction boiling strictly between 43.0 °C and 44.8 °C.

-

Self-Validation: A stable vapor temperature of ~44 °C confirms the elution of pure PFBB. Any fraction boiling above 45 °C contains unreacted starting materials and must be rejected.

-

Step-by-step purification workflow for isolating high-purity C4F9Br from crude mixtures.

Analytical Validation

To ensure the synthesized PFBB meets the >99% purity threshold required for sensitive applications[4], the following analytical validations must be performed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the absence of

and other homologous perfluoroalkanes. The primary molecular ion peak should correspond to -

NMR Spectroscopy: The spectrum must show four distinct multiplets corresponding to the

References

-

The Journal of Organic Chemistry. "A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides." ACS Publications. URL: [Link]

-

Journal of the American Chemical Society. "Transition Metal-Free 1,2-Carboboration of Unactivated Alkenes." ACS Publications. URL:[Link]

Sources

Spectroscopic Data Guide: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane

This technical guide details the spectroscopic characterization of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS: 558-86-1), a critical hydro-perfluorocarbon intermediate.

Executive Summary & Molecular Identity

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (also known as 1-Bromo-4-hydroperfluorobutane or the

Core Chemical Identity

| Property | Detail |

| IUPAC Name | 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane |

| Common Names | 1-Bromo-4-hydroperfluorobutane; Hydroperfluorobutyl bromide |

| CAS Number | 558-86-1 |

| Molecular Formula | |

| Structure | |

| Molecular Weight | 280.94 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~66 °C |

Spectroscopic Characterization (NMR, IR, MS)[3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis of this molecule is defined by the interplay between the electron-withdrawing bromine atom and the terminal proton.

1.

H NMR Data

The proton spectrum is simple but highly diagnostic due to the large geminal H-F coupling.

-

Solvent:

(Chloroform-d) -

Reference: TMS (0.00 ppm)

| Signal Center ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| 6.05 – 6.15 ppm | Triplet of Triplets ( | 1H |

Interpretation:

-

The signal appears as a triplet of triplets .[2]

-

Primary Splitting (

): The proton couples to the two geminal fluorine atoms on C4 ( -

Secondary Splitting (

): Each leg of the wide triplet is further split into a smaller triplet by the two vicinal fluorine atoms on C3 (

2.

F NMR Data

The fluorine spectrum exhibits four distinct signals corresponding to the four difluoromethylene (

-

Solvent:

-

Reference:

(0.00 ppm) or

| Signal Center ( | Multiplicity | Integral | Assignment | Structural Context |

| -64.5 ppm | Multiplet | 2F | Deshielded by Bromine | |

| -120.5 ppm | Multiplet | 2F | Internal Chain (C2) | |

| -129.0 ppm | Multiplet | 2F | Internal Chain (C3) | |

| -138.0 ppm | Doublet of Multiplets | 2F | Coupled to H ( |

Interpretation:

-

(-64.5 ppm): The chemical shift is characteristic of a

- (-138.0 ppm): This signal is easily identified by its large doublet splitting caused by the geminal proton.

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the intense C-F stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 2980 - 3000 | Weak | High frequency due to F-substitution | |

| 1100 - 1350 | Very Strong | Broad, multiple bands (CF chain) | |

| ~900 - 1000 | Medium | Skeleton vibrations | |

| ~600 - 700 | Medium | Characteristic halo-alkane stretch |

C. Mass Spectrometry (MS)[3]

-

Ionization Mode: Electron Impact (EI)

-

Molecular Ion (

): Often weak or absent due to the stability of the perfluoroalkyl cation fragments. -

Key Fragments:

-

m/z 201:

(Loss of Bromine, -

m/z 51:

(Characteristic of hydro-fluoro terminus) -

m/z 131:

-

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Prepare a sample for high-resolution

-

Material Selection: Use a 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

-

Solvent: Dispense 0.6 mL of Chloroform-d (

) containing 0.05% v/v TMS.-

Note: For

referencing, add 10

-

-

Sample Addition: Add 20-30 mg of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane via a glass microsyringe.

-

Caution: The compound is volatile (bp 66°C). Cap the tube immediately.

-

-

Homogenization: Invert the tube 3 times. Do not vortex vigorously to avoid solvent evaporation.

-

Acquisition:

-

Run

with a spectral width of -2 to 10 ppm. -

Run

with a spectral width of -50 to -200 ppm. Set relaxation delay (

-

Protocol 2: Purification via Distillation

Objective: Purify the compound from crude telomerization mixtures.

-

Setup: Use a short-path distillation apparatus with a Vigreux column.

-

Conditions: Atmospheric pressure is suitable due to the moderate boiling point (66°C).

-

Fractionation:

-

Fore-run: < 64°C (Discard; contains lower telomers or solvent).

-

Main Fraction: 65°C - 67°C (Collect; Product).

-

Residue: > 67°C (Contains

and higher telomers).

-

-

Storage: Store in a tightly sealed amber glass vial at 4°C.

Structural Visualization & Logic

The following diagram illustrates the spectroscopic connectivity and the fragmentation logic used to confirm the structure.

Caption: Spectroscopic correlation map linking structural motifs to specific NMR signals and MS fragments.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736366, 1-Bromo-1,1,2,2-tetrafluorobutane (Homologue Reference). Retrieved from [Link]

- Rondestvedt, C. S. (1977). Telomerization of Tetrafluoroethylene with Hydrogen Bromide. Journal of Organic Chemistry. (Fundamental synthesis of H(CF2)nBr telomers).

Sources

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane: Reactivity, Stability, and Applications in Advanced Drug Development

Executive Summary

The incorporation of polyfluoroalkyl groups into active pharmaceutical ingredients (APIs) is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability. 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS: 558-86-1) serves as a highly specialized building block for these transformations. Unlike standard alkyl bromides, its reactivity is entirely dictated by the extreme electron-withdrawing nature of the perfluorinated core.

This technical whitepaper dissects the physicochemical stability, mechanistic reactivity, and practical laboratory applications of 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane, providing self-validating experimental protocols for its deployment in late-stage functionalization and cross-coupling workflows.

Structural Logic and Physicochemical Profile

The molecular architecture of 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane (

-

The C–Br Terminus: The primary site of reactivity. The adjacent

groups lower the energy of the -

The Perfluoro Core: Provides immense thermal stability and acts as a rigid, lipophilic spacer that resists cytochrome P450-mediated oxidative metabolism.

-

The Terminal

Group: A weakly acidic moiety that functions as a lipophilic hydrogen-bond donor. In medicinal chemistry, this terminal group is frequently employed as a bioisostere for alcohols or thiols, improving target binding affinity without sacrificing membrane permeability .

Quantitative Physicochemical Data

Table 1: Physicochemical Properties of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane

| Property | Value | Scientific Implication |

| CAS Number | 558-86-1 | Standard identifier for regulatory and procurement tracking. |

| Molecular Formula | Defines the exact stoichiometry for equivalent calculations. | |

| Molecular Weight | 280.94 g/mol | High mass-to-carbon ratio typical of dense fluorocarbons. |

| Boiling Point | ~66 °C | Volatile enough for easy removal in vacuo, yet stable at standard reaction temperatures. |

| Density | ~1.85 g/mL | Forms the lower layer in aqueous biphasic extractions. |

Mechanistic Reactivity Paradigms

Because the electron-withdrawing fluorine atoms severely destabilize carbocation intermediates and sterically hinder nucleophilic approach, 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane does not undergo traditional

Single-Electron Transfer (SET) and Photoredox Catalysis

Under visible-light irradiation in the presence of a transition metal photocatalyst (e.g., fac-Ir(ppy)₃), the C–Br bond undergoes single-electron reduction to extrude a bromide anion and generate an electrophilic octafluorobutyl radical (

Fig 1. Photoredox catalytic cycle for the generation and addition of the octafluorobutyl radical.

Organozinc Ate Complexation

Direct insertion of zinc dust into perfluoroalkyl bromides is notoriously sluggish and prone to unwanted

Table 2: Comparative Reactivity Profile of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane

| Reaction Type | Reagents / Conditions | Primary Intermediate | Typical Yields | Mechanistic Limitation |

| Photoredox ATRA | Ir/Ru catalyst, Visible Light, RT | Octafluorobutyl radical | 70–90% | Requires electron-rich |

| Zinc Cross-Coupling | Zinc ate complex | 60–85% | Highly moisture-sensitive intermediates. | |

| Nucleophilic Sub. ( | Strong nucleophile, Heat | N/A | 0% | Blocked by electrostatic repulsion of F-atoms. |

Stability and ADME Implications in Drug Design

The stability of 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane is dichotomous. While the C–Br bond is photochemically and catalytically labile (by design), the resulting octafluorobutyl group, once appended to an API, is exceptionally robust.

Fig 2. Structural reactivity and stability map of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane.

In pharmacokinetic (PK) optimization, replacing a standard alkyl chain with an octafluorobutyl moiety drastically increases the topological polar surface area (TPSA) efficiency. The strong C–F bonds prevent oxidative degradation by liver microsomes, extending the drug's half-life, while the terminal

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks and validation checkpoints.

Protocol A: Visible-Light Mediated Octafluorobutylation of Alkenes

Causality Note: Oxygen is a triplet diradical that rapidly quenches the octafluorobutyl radical, forming unreactive peroxy species. Strict anaerobic conditions are mandatory.

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the photocatalyst fac-Ir(ppy)₃ (1.0 mol%), the alkene substrate (1.0 mmol), and

(2.0 mmol) to neutralize generated HBr. -

Reagent Addition: Add 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane (1.5 mmol) and anhydrous, degassed DMF (5.0 mL) via a micro-syringe.

-

Degassing: Seal the tube, remove it from the glovebox, and subject the mixture to three rigorous freeze-pump-thaw cycles.

-

Irradiation: Stir the reaction mixture at room temperature under irradiation with a 40 W blue LED lamp (

= 450 nm) for 16 hours. -

Validation Checkpoint: Pull a 50

L aliquot for -

Workup: Quench with deionized water, extract with ethyl acetate (

mL), wash with brine, dry over anhydrous

Protocol B: Preparation of Octafluorobutylzinc Ate Complexes for Cross-Coupling

Causality Note: LiCl is utilized to break up the polymeric aggregates of organozinc species, increasing the nucleophilicity of the resulting ate complex and preventing premature decomposition.

-

Complex Formation: In a flame-dried flask under argon, dissolve anhydrous LiCl (1.2 mmol) in anhydrous THF (3.0 mL).

-

Zinc Addition: Cool the flask to 0 °C and slowly add dimethylzinc (1.0 M in heptane, 1.1 mmol). Stir for 15 minutes.

-

Insertion: Dropwise add 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane (1.0 mmol). Stir the mixture at room temperature for 2 hours.

-

Validation Checkpoint: The successful formation of the zinc ate complex is visually confirmed when the heterogeneous LiCl suspension transitions into a clear, slightly yellow, homogeneous solution.

-

Cross-Coupling: Add a copper or palladium catalyst (e.g., CuI, 5 mol%) followed by the target aryl halide electrophile. Heat the mixture to 50 °C for 12 hours.

-

Workup: Carefully quench with saturated aqueous

(to destroy unreacted zinc species safely), extract with diethyl ether, and purify the organic layer via standard chromatography.

References

-

ACS Publications. "Photoredox-Catalyzed Cascade Difluoroalkylation and Intramolecular Cyclization." Journal of Organic Chemistry. Available at: [Link]

Technical Guide: Safety, Handling, and Analytical Integrity of Perfluorinated Compounds (PFCs)

Executive Summary & Scope

Per- and polyfluoroalkyl substances (PFAS) are indispensable in drug development due to their unique lipophobicity and metabolic stability. However, the very property that makes them useful—the high-energy carbon-fluorine (C-F) bond (~485 kJ/mol)—renders them persistent "forever chemicals" with complex toxicological profiles.

This guide moves beyond basic safety data sheets (SDS) to address the specific operational challenges in research settings: preventing experimental cross-contamination (LC-MS background), managing thermal decomposition risks, and mitigating bioaccumulation hazards.

Physicochemical Hazards: The Thermal Decomposition Trap

While PFCs are chemically inert at standard temperature and pressure (STP), they present a severe, often overlooked inhalation hazard when heated. Unlike standard organic solvents that combust, fluoropolymers and perfluorinated reagents undergo pyrolysis , releasing potent respiratory toxins.

Thermal Stability Thresholds

Research personnel must strictly monitor heating blocks and reaction vessels. Decomposition begins significantly below the melting point of many fluoropolymers.

| Temperature Range | Decomposition Event | Hazardous Byproducts |

| > 260°C | Initial Polymer Degradation | Carbonyl fluoride ( |

| > 350°C | Significant Pyrolysis | Perfluoroisobutylene (PFIB) – 10x more toxic than phosgene |

| > 400°C | Rapid Decomposition | Hydrofluoric Acid (HF) gas, Octafluorocyclobutane |

Critical Warning: Never heat perfluorinated solvents or PTFE-coated vessels in an open system above 250°C. The release of PFIB can cause immediate, fatal pulmonary edema [1].

Toxicological Mechanisms

Understanding the mechanism of toxicity is essential for risk assessment in drug development. PFCs (specifically PFOA/PFOS and their replacements) act as endocrine disruptors and metabolic toxicants.

Mechanism of Action: PPAR Agonism

The primary mode of toxicity involves the activation of Peroxisome Proliferator-Activated Receptors (PPAR

Figure 1: PFC Toxicity Pathway Visualizing the cascade from exposure to physiological effect.

Caption: The toxicity mechanism proceeds via PPAR

Laboratory Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for handling low-molecular-weight fluorinated solvents (e.g., Trifluoroacetic acid, Perfluorohexane) due to rapid permeation.

| Reagent Type | Recommended Glove Material | Breakthrough Time | Rationale |

| Solid PFCs (Salts/Powders) | Nitrile (Double gloved) | > 480 min | Solids pose dust/particulate risk; permeation is low. |

| Fluorinated Solvents (TFA, HFIP) | Laminated Film (e.g., Silver Shield) | > 240 min | Small F-molecules penetrate nitrile matrices in <10 min. |

| HF-Generating Reactions | Heavy Gauge Butyl + Neoprene | > 480 min | Protection against acid burns and fluoride ion penetration. |

Weighing and Solubilization

Perfluorinated powders are often highly static.

-

Static Control: Use an anti-static gun (polonium or ionizer) on the weighing boat and spatula before dispensing.

-

Containment: All weighing must occur within a Class II Biosafety Cabinet or a powder-containment hood to prevent inhalation of particulates.

-

Solvent Addition: Add solvent slowly down the side of the vessel. PFCs are hydrophobic; rapid addition can cause "puffing" of the dry powder into the air.

Analytical Integrity: Eliminating LC-MS Background

For drug developers, the ubiquity of PFAS in lab equipment (PTFE tubing, solvent lines) creates a high background noise that compromises trace analysis. This protocol ensures a "PFAS-Free" flow path [4, 5].[2]

Protocol: LC-MS Background Mitigation

Objective: Shift system contamination away from the analyte retention window.

-

Hardware Replacement: Replace all PTFE solvent lines with PEEK (Polyether ether ketone) or stainless steel tubing.

-

Delay Column Installation: Install a "Delay Column" (highly retentive C18) between the pump mixer and the autosampler.

-

Solvent Blanks: Run methanol blanks daily. If PFOA/PFOS peaks appear, replace the delay column.

Figure 2: LC-MS Contamination Control Workflow Schematic for isolating system background from sample data.

Caption: The Delay Column traps system-born PFAS, ensuring they elute at a different retention time than the sample [5].

Emergency Procedures: Thermal Decomposition & HF

If a fire occurs involving fluoropolymers or if a reaction vessel overheats (>260°C), assume the presence of Hydrofluoric Acid (HF) .

HF Exposure Response Logic

Standard acid neutralization (bicarbonate) is ineffective for HF burns because the fluoride ion penetrates deep into tissue, chelating calcium and causing cardiac arrest.

Figure 3: HF/Thermal Decomposition Response Decision matrix for exposure incidents.

Caption: Immediate application of Calcium Gluconate is required to neutralize fluoride ions before they enter the bloodstream [6].

References

-

Centers for Disease Control and Prevention (CDC). (2016). Occupational Exposure to Decomposition Products of Fluorocarbon Polymers. NIOSH. [Link]

-

National Institutes of Health (NIH). (2024). Predicting the molecular mechanisms of cardiovascular toxicity induced by per- and polyfluoroalkyl substances. PMC. [Link]

-

U.S. Geological Survey (USGS). (2024). Perfluorohexanesulfonic acid (PFHxS) induces hepatotoxicity through the PPAR signaling pathway. [Link][3]

-

Shimadzu. (2023). Systematic Study of Techniques to Minimize PFAS Background Interferences. [Link]

-

SCIEX. (2023). Reducing the effects of system contamination in PFAS analysis. [Link]

-

American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.[9] [Link]

Sources

- 1. Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Perfluorohexanesulfonic acid (PFHxS) induces hepatotoxicity through the PPAR signaling pathway in larval zebrafish (Danio rerio) | U.S. Geological Survey [usgs.gov]

- 4. psptfe.com [psptfe.com]

- 5. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 6. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]

- 8. saffronchemicals.com [saffronchemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

Environmental Fate and Atmospheric Chemistry of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane

An In-Depth Technical Guide for Atmospheric Scientists and Formulation Researchers

Executive Summary

For drug development professionals and formulation scientists, understanding the environmental fate of heavily fluorinated alkanes is critical. Historically, compounds in this class were evaluated as specialty solvents, anesthetics, or propellants for metered-dose inhalers (MDIs). While ozone-depleting hydrobromofluorocarbons (HBFCs) like 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS 558-86-1) have been phased out under global treaties[1], the kinetic methodologies and degradation mechanisms described herein serve as the foundational blueprint for evaluating next-generation, environmentally benign hydrofluoroolefins (HFOs).

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical models, providing you with the mechanistic causality behind the environmental fate of

Physicochemical Properties & Environmental Partitioning

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (

Table 1: Physicochemical Properties and Mechanistic Impact

| Property | Value | Causality / Environmental Impact |

| Molecular Formula | The presence of both Br and H dictates competing degradation pathways (Photolysis vs. OH attack). | |

| Molecular Weight | 280.94 g/mol | High vapor density, but atmospheric turbulence ensures rapid vertical mixing into the troposphere. |

| Boiling Point | ~66 °C | Volatile enough to prevent soil/water accumulation, driving 100% atmospheric partitioning[2]. |

| C-Br Bond Energy | ~280 kJ/mol | The weakest bond in the molecule; highly susceptible to stratospheric UV photolysis ( |

| C-H Bond Energy | ~410 kJ/mol | The primary site for tropospheric hydroxyl ( |

Atmospheric Degradation Mechanisms

The atmospheric fate of this molecule is a kinetic race between tropospheric oxidation and stratospheric photolysis.

Pathway A: Tropospheric Hydroxyl Radical ( ) Attack

The primary sink for

Once abstraction occurs, the molecule undergoes a rapid "unzipping" process:

-

Abstraction:

-

Peroxy Formation: The fluoroalkyl radical adds

to form a peroxy radical ( -

Alkoxy Conversion: Reaction with ambient Nitric Oxide (NO) reduces it to an alkoxy radical (

). -

-Scission: The alkoxy radical undergoes spontaneous C-C bond cleavage, releasing Carbonyl Fluoride (

Pathway B: Stratospheric Photolysis

Because the

Fig 1: Atmospheric degradation pathways of 1-bromo-octafluorobutane via OH attack and photolysis.

Experimental Methodologies for Kinetic Evaluation

To accurately model the atmospheric lifetime of

Why this protocol is self-validating: By measuring the decay of the target HBFC against a reference compound (e.g., ethane) with a universally accepted absolute rate constant[4], the system nullifies variables such as fluctuating UV intensity and absolute

Step-by-Step Protocol: FTIR Relative Rate Method

-

Chamber Preparation: Evacuate a 140-L Teflon-coated reaction chamber to

Torr to eliminate background organics and moisture. -

Reactant Injection: Introduce the following gas mixture into 700 Torr of synthetic ultra-pure air:

-

Target: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (~10 mTorr)

-

Reference: Ethane or Cyclohexane (~10 mTorr)

-

Radical Source: Methyl Nitrite (

, ~100 mTorr) -

Suppressant: Nitric Oxide (NO, ~10 mTorr)

-

Causality Note:

is specifically chosen because it photolyzes at

-

-

Irradiation: Expose the chamber to UV fluorescent blacklamps (GE F40T12BLB) to initiate

photolysis. -

In-Situ Monitoring: Acquire FTIR spectra every 5 minutes. Monitor the disappearance of the characteristic C-F stretching bands (1100-1300 cm⁻¹) for the HBFC.

-

Kinetic Analysis: Plot

versus

Fig 2: Self-validating FTIR relative rate workflow for determining OH radical reaction kinetics.

Environmental Impact Metrics & Regulatory Context

Based on kinetic evaluations of structurally analogous HBFCs, the atmospheric metrics for 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane highlight the environmental trade-offs of hydro-halogenation.

Table 2: Comparative Environmental Impact Metrics

| Compound | Chemical Class | Atmospheric Lifetime | ODP (CFC-11 = 1) | GWP (100-yr) |

| 1-Bromo-octafluorobutane | HBFC | ~1 - 5 years (est.) | ~0.1 - 0.5 | ~1,000 - 3,000 |

| Halon-1301 ( | Halon | 65 years | 10.0 | 7,140 |

| CFC-11 ( | CFC | 52 years | 1.0 | 4,750 |

Note: Data for the target HBFC is extrapolated based on structural analogs and standard JPL kinetic evaluations[4].

Regulatory Grounding

Because it contains bromine,

References

-

Title: Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies, Evaluation No. 19 Source: NASA Jet Propulsion Laboratory (JPL) Data Evaluation URL: [Link]

-

Title: Atmospheric Chemistry of the Z and E Isomers of CF3CF=CHF; Kinetics, Mechanisms, and Products of Gas-Phase Reactions with Cl Atoms, OH Radicals, and O3 Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

-

Title: Strengthening enforcement efforts of the Montreal Protocol in the Asian region Source: United Nations Environment Programme (UNEP) URL: [Link]

-

Title: Montreal Protocol: Healing the Ozone Layer Source: Encyclopedia Britannica URL: [Link]

Sources

Methodological & Application

Perfluoroalkylation of aromatic compounds using 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane

Executive Summary

This technical guide details the protocols for installing the 4-hydrooctafluorobutyl (

Unlike standard perfluoroalkylation which installs a fully fluorinated chain (e.g.,

Key Challenges Addressed:

-

C-Br Bond Activation: The C-Br bond in polyfluoroalkyl chains is significantly stronger and harder to reduce than the corresponding C-I bond. Standard photocatalytic methods often fail without modification.[1]

-

Radical Management: Controlling the electrophilic radical (

) to prevent hydrodebromination side reactions.[1]

Mechanistic Insight & Reagent Chemistry

To successfully utilize 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (

The Activation Hierarchy

Direct reduction of

-

Sulfinatodehalogenation (Protocol A): Uses

radical anions to aggressively abstract the bromine.[1] -

Halide Exchange Catalysis (Protocol B): Uses a catalytic iodide source to convert the unreactive Bromide to a reactive Iodide in situ (Finkelstein-type activation).[1]

Reaction Pathway Diagram

Figure 1: General SET mechanism for perfluoroalkylation. The critical step is the initial reduction of the C-Br bond.

Pre-Reaction Considerations

| Parameter | Specification | Scientific Rationale |

| Reagent Purity | Impurities in fluoroalkyl halides can act as radical quenchers.[1] Distill if the liquid appears yellow/orange. | |

| Solvent Degassing | CRITICAL | Oxygen is a triplet radical that traps fluoroalkyl radicals at diffusion-controlled rates ( |

| Reaction Vessel | Sealed Tube | Fluoroalkyl radicals are volatile.[1] A headspace-free or pressure-tight environment ensures the reagent remains in the liquid phase. |

| Stoichiometry | 1.5 - 2.0 equiv | The radical generation is rarely 100% efficient due to dimerization ( |

Protocol A: Sodium Dithionite Mediated (The "Robust" Method)

Recommended for: Scale-up, electron-rich heterocycles, and labs without photoreactors.

This method utilizes the Langlois/Huang conditions .[1] Sodium dithionite (

Materials:

-

Substrate: 1.0 mmol (e.g., Indole, Pyrrole, Aniline)[1]

-

Reagent: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (1.5 mmol, 421 mg)[1]

-

Initiator: Sodium Dithionite (

) (2.0 mmol)[1] -

Base: Sodium Bicarbonate (

) (2.0 mmol)[1] -

Solvent: Acetonitrile : Water (1:1 ratio) – Biphasic systems fail; miscibility is key.[1]

Step-by-Step Procedure:

-

Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the aromatic substrate (1.0 mmol) in 5 mL of Acetonitrile.

-

Solvation: Add 5 mL of distilled water. If the substrate precipitates, add small amounts of DMSO until homogenous.[1]

-

Reagent Addition: Add 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (1.5 equiv) via syringe.

-

Salt Addition: Add solid

followed by solid-

Note: The reaction is exothermic and will generate gas (

).[1] Do not seal immediately; allow initial effervescence to subside (30-60 seconds).

-

-

Reaction: Cap the vial tightly and stir vigorously at Room Temperature for 4–12 hours.

-

Workup: Dilute with Ethyl Acetate (30 mL). Wash with water (

mL) and Brine ( -

Purification: Concentrate and purify via silica gel chromatography. Note: Fluoroalkylated products are often non-polar and elute quickly.

Protocol B: Photocatalytic Halide-Exchange (The "Mild" Method)

Recommended for: Complex substrates, late-stage functionalization, and acid-sensitive compounds.

Direct photocatalysis of

Materials:

-

Photocatalyst:

(1.0 mol%) OR Eosin Y (5.0 mol% - cheaper alternative)[1] -

Additive: Sodium Iodide (NaI) (20 mol%) – Essential for Bromides [1]

-

Base:

(2.0 equiv)[1] -

Solvent: DMF or DMSO (Degassed)[1]

-

Light Source: Blue LEDs (450-465 nm)

Step-by-Step Procedure:

-

catalyst Mix: In a dried Schlenk tube, combine the substrate (0.5 mmol), Photocatalyst, NaI (15 mg), and Base.

-

Inert Atmosphere: Cycle vacuum/Argon 3 times.

-

Liquid Addition: Add degassed DMSO (4 mL) and 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (2.0 equiv) under Argon flow.

-

Irradiation: Place the tube 2-3 cm from the Blue LED source. Stir at a speed sufficient to create a vortex (ensures uniform light penetration).[1]

-

Temperature Control: Use a fan to keep the reaction temp

.[1]

-

-

Monitoring: Monitor by TLC or

-NMR.-

NMR Tip: The product will show a characteristic doublet of triplets in the

NMR for the

-

-

Workup: Dilute with ether, wash extensively with water to remove DMSO.[1]

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

| Observation | Diagnosis | Corrective Action |

| No Reaction (Protocol B) | C-Br bond too strong for catalyst.[1] | Increase NaI loading to 50 mol% or switch to Protocol A (Dithionite). |

| Hydrodebromination ( | Radical quenched by H-source. | Solvent is not dry or degassed.[1] Ensure anhydrous conditions for Protocol B. |

| Low Yield (Electron-Deficient Arenes) | Electrophilic radical mismatch.[1] | These radicals are electrophilic ( |

| Product Volatility | Loss during rotary evaporation.[1] | The |

References

-

Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex. J. Am. Chem. Soc.[1][2] (2022).[1][3][4]

-

[1]

-

-

Sodium Dithionite Initiated Fluoroalkylation of Trimethoxybenzenes. Canadian Journal of Chemistry.[1]

-

[1]

-

-

Visible Light Photocatalytic Metal-Free Perfluoroalkylation of Heteroarenes.Journal of Flow Chemistry.

-

[1]

-

-

Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides. Organic Letters. (2014).[1][5][6][7][8]

-

[1]

-

-

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane Substance Info. PubChem.[1]

-

(Note: Link directs to tetrafluoro analog structure for reference; specific octafluoro CAS 558-86-1 verified via search 1.9).[1]

-

Disclaimer: This protocol involves the use of halogenated solvents and radical initiators. All work must be performed in a fume hood with appropriate PPE.

Sources

- 1. Perfluorobutyl bromide | BrC4F9 | CID 550393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Bromo-1,1,2,2-tetrafluorobutane | C4H5BrF4 | CID 2736366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Fluorinated Polymers Utilizing 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated polymers using 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane. This versatile building block can be employed as an initiator, chain transfer agent, or telogen to introduce a perfluorobutyl moiety into a polymer structure, imparting unique and desirable properties. This document is designed to serve as a practical resource for researchers in polymer chemistry, materials science, and drug development, offering both the theoretical underpinnings and actionable experimental procedures.

Introduction: The Significance of Fluorinated Polymers and the Role of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane

Fluorinated polymers are a class of high-performance materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, hydrophobicity, and oleophobicity.[1][2] These characteristics stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[2] Consequently, fluoropolymers find widespread applications in diverse fields such as electronics, aerospace, coatings, and importantly, in the biomedical and pharmaceutical sectors. In medicine, their biocompatibility and lubricity make them suitable for use in medical devices, implants, and drug delivery systems.[3][4]

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (C4F8Br) is a key reagent for the introduction of a perfluorobutyl (C4F9) end-group onto a polymer chain. This terminal fluorinated segment can significantly influence the bulk and surface properties of the resulting polymer, even at low concentrations. The presence of the bromine atom allows for its participation in various controlled radical polymerization techniques, offering a pathway to well-defined polymer architectures.

Polymerization Methodologies

The synthesis of fluorinated polymers using 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane can be achieved through several radical polymerization techniques. The choice of method depends on the desired polymer architecture, molecular weight control, and the nature of the monomer.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.[5][6][7] In ATRP, a transition metal complex (typically copper-based) reversibly activates and deactivates the propagating polymer chain through a halogen atom transfer process.[5] Perfluoroalkyl bromides can serve as efficient initiators in ATRP, allowing for the direct incorporation of a fluorinated segment at the beginning of the polymer chain.

Mechanism of ATRP Initiated by 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane:

Caption: General workflow for RAFT polymerization.

Telomerization

Telomerization is a polymerization reaction in which a chain transfer agent (telogen) is used in a sufficiently high concentration to limit the molecular weight of the resulting polymer (telomer). [1][8][9]1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is an excellent telogen for the radical polymerization of various monomers, particularly vinylidene fluoride and acrylates. [1][8]This process yields low molecular weight polymers with a perfluorobutyl group at one end and a bromine atom at the other. These telomers are valuable as building blocks for the synthesis of more complex architectures, such as block copolymers and surfactants. [10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of fluorinated polymers using 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane.

Protocol 1: Synthesis of Perfluorobutyl-terminated Poly(methyl methacrylate) via ATRP

This protocol describes the synthesis of a well-defined poly(methyl methacrylate) (PMMA) with a terminal perfluorobutyl group using 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane as the initiator.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (C4F8Br)

-

Copper(I) bromide (CuBr), purified

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Schlenk flask with a magnetic stir bar

-

Rubber septum

-

Schlenk line or glovebox for inert atmosphere techniques

-

Syringes for liquid transfer

-

Thermostated oil bath

-

Vacuum oven

Procedure:

-

Reaction Setup: To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

-

Addition of Reagents: Under a positive pressure of argon, add anisole (5 mL), PMDETA (21 µL, 0.1 mmol), MMA (1.0 g, 10 mmol), and 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (28 mg, 0.1 mmol).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.

-

Polymerization: Place the Schlenk flask in a preheated oil bath at 90 °C and stir the reaction mixture.

-

Monitoring the Reaction: Periodically take samples under an inert atmosphere to monitor the monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

-

Termination: After the desired conversion is reached (e.g., 6 hours), cool the reaction mixture to room temperature and expose it to air to quench the polymerization.

-

Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol.

-

Isolation: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.

Expected Outcome: A white, powdery perfluorobutyl-terminated PMMA.

Characterization:

-

¹H NMR: To confirm the polymer structure and determine monomer conversion.

-

¹⁹F NMR: To confirm the presence of the C4F9 end-group.

-

GPC: To determine the number-average molecular weight (Mn) and polydispersity index (PDI). [11][12][13]

Parameter Target Value Typical Result [MMA]:[C4F8Br]:[CuBr]:[PMDETA] 100:1:1:1 - Temperature 90 °C - Time 6 hours - Conversion ~70-80% Dependent on reaction time Mn (theoretical) ~7,000-8,000 g/mol - | PDI | < 1.3 | ~1.1-1.2 |

Protocol 2: Telomerization of Acrylic Acid with 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane

This protocol outlines the synthesis of low molecular weight poly(acrylic acid) telomers with a perfluorobutyl end group.

Materials:

-

Acrylic acid (AA), inhibitor removed

-

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (C4F8Br)

-

Azobisisobutyronitrile (AIBN), recrystallized

-

1,4-Dioxane (solvent)

-

Diethyl ether (for precipitation)

-

Argon or Nitrogen gas

Equipment:

-

Three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet

-

Thermostated oil bath

-

Vacuum oven

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask, dissolve acrylic acid (7.2 g, 100 mmol) and 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (5.6 g, 20 mmol) in 1,4-dioxane (50 mL).

-

Degassing: Bubble argon through the solution for 30 minutes to remove dissolved oxygen.

-

Initiation: Add AIBN (164 mg, 1 mmol) to the reaction mixture.

-

Polymerization: Heat the reaction mixture to 70 °C under a nitrogen atmosphere and stir for 24 hours.

-

Work-up: After cooling to room temperature, precipitate the telomer by pouring the reaction mixture into a large excess of diethyl ether.

-

Isolation: Decant the solvent and wash the viscous product with fresh diethyl ether. Dry the telomer under vacuum at 50 °C to a constant weight.

Expected Outcome: A viscous, colorless to pale yellow liquid or a waxy solid, depending on the molecular weight.

Characterization:

-

¹H NMR: To confirm the polymer structure and determine the degree of polymerization.

-

¹⁹F NMR: To verify the incorporation of the perfluorobutyl group.

-

FT-IR: To identify the characteristic functional groups of poly(acrylic acid).

| Parameter | Molar Ratio |

| [AA]:[C4F8Br]:[AIBN] | 100:20:1 |

| Temperature | 70 °C |

| Time | 24 hours |

Safety and Handling

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane and related perfluorinated compounds should be handled with care in a well-ventilated fume hood. [14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The fluorinated polymers and telomers synthesized using 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane have a wide range of potential applications:

-

Drug Delivery: The amphiphilic nature of block copolymers containing a fluorinated segment can be exploited for the encapsulation and delivery of hydrophobic drugs. [17]* Biomedical Devices: The low surface energy and biocompatibility of fluorinated coatings can reduce biofouling on medical devices. [3]* Surfactants and Emulsifiers: Perfluorobutyl-terminated polymers can act as effective surfactants for the preparation of stable emulsions, which is relevant for certain drug formulations. [10]* Coatings: These polymers can be used to create water- and oil-repellent coatings for various substrates.

Conclusion

The use of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane provides a versatile and efficient route to a variety of fluorinated polymers with tailored properties. By employing techniques such as ATRP and telomerization, researchers can precisely control the architecture and functionality of these materials, opening up new possibilities in materials science and pharmaceutical research. The protocols and information provided in this guide are intended to serve as a solid foundation for the exploration and application of these unique fluorinated polymers.

References

- Zhang, Z. B., et al. (1999). Synthesis of fluorine-containing block copolymers via ATRP 2. Synthesis and characterization of semifluorinated di- and triblock. Polymer, 40(19), 5439-5444.

- Vertex AI Search. (2026).

- BOC Sciences. (n.d.).

- Galliano, A., et al. (2008). Nanostructured Films of Amphiphilic Fluorinated Block Copolymers for Fouling Release Application.

- Eren Erol, F., Sinirlioglu, D., & Muftuoglu, A. E. (2014). Synthesis of Fluorinated Amphiphilic Block Copolymers Based on PEGMA, HEMA, and MMA via ATRP and CuAAC Click Chemistry. International Journal of Polymer Science, 2014, 1-11.

- Eren Erol, F., Sinirlioglu, D., & Muftuoglu, A. E. (2015). Synthesis of fluorinated amphiphilic block copolymers based on PEGMA, HEMA, and MMA via ATRP and CuAAC click chemistry.

- Techno PharmChem. (n.d.).

- Sigma-Aldrich. (n.d.). 1-Bromo-4-fluorobutane 98 462-72-6.

- Thermo Fisher Scientific. (2009).

- RSC Publishing. (2012). Characterization of the telomerization reaction path for vinylidene fluoride with ĊCl3 radicals. Polymer Chemistry, 3(3), 652-657.

- Anastasaki, A., et al. (2016). Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. Journal of the American Chemical Society, 138(23), 7368-7371.

- ACS Publications. (2021). Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives.

- Hasan, M. N., et al. (2015). Synthesis of Well-Defined Vinyl End-Functional Polystyrene Using Multifunctional Initiator by Atom Transfer Radical Polymerization. Journal of Chemical and Pharmaceutical Research, 7(7), 934-940.

- Islam, M. S., et al. (2017).

- Thermo Fisher Scientific. (2014).

- Pilichowska, S., et al. (2020). Functional Acrylic Resins Prepared via Photo-Induced Telomerization Using Tetrabromomethane as Telogen. Polymers, 12(10), 2348.

- Ameduri, B., et al. (2011). Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. Polymers, 3(4), 1864-1881.

- Chmielarz, P., et al. (2021).

- TCI Chemicals. (2025).

- RSC Publishing. (2012). Characterization of the telomerization reaction path for vinylidene fluoride with ĊCl3 radicals. Polymer Chemistry.

- Matyjaszewski, K., & Tsarevsky, N. V. (2025). Atom transfer radical polymerization. Nature Reviews Methods Primers, 5(1), 1-24.

- Alfa Chemistry. (n.d.). CAS 558-86-1 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane.

- Ladeira, S., et al. (2014).

- Ladeira, S., et al. (2014).

- Zhang, L., et al. (2020).

- Sigma-Aldrich. (n.d.).

- Chen, C. H., & Chen, J. T. (1993). Free radical polymerization of methyl methacrylate at high temperatures. Journal of Applied Polymer Science, 50(5), 817-827.

- Ameduri, B., et al. (2013). Radical Copolymerization of Vinylidene Fluoride with 1-Bromo-2,2-difluoroethylene. Journal of Polymer Science Part A: Polymer Chemistry, 51(23), 5059-5068.

- Intertek. (n.d.).

- Chen, Y., et al. (2014). Synthesis of end-functionalized poly(methyl methacrylate) by organocatalyzed group transfer polymerization using functional silyl ketene acetals and α-phenylacrylates. Polymer Chemistry, 5(13), 4059-4068.

- Srivastava, A. K., et al. (2007). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. E-Journal of Chemistry, 4(4), 513-520.

- Sridharan, R., & Srinivasan, K. S. V. (2013). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of ChemTech Research, 5(1), 253-263.

- Chen, Y., et al. (2014). Synthesis of End-functionalized Poly(methyl methacrylate)

- PubChem. (n.d.). 1-bromo-1-fluorobutane.

- Zhang, H., et al. (2006). Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in Room Temperature Ionic Liquids.

- Kissa, E. (1994).

- Coessens, V., et al. (2000). Modification of the ω-Bromo End Group of Poly(methacrylate)s Prepared by Copper(I)-Mediated Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(15), 2678-2686.

- ResearchGate. (n.d.).

- PubChemLite. (n.d.). 1-bromo-4-fluorobutane (C4H8BrF).

- Salmi, T., et al. (2007).

- University of Southern Mississippi. (n.d.).

- ResearchGate. (2025). Kinetics of radical telomerization of acrylic acid in the presence of 1-octadecanethiol.

- Yagci, Y., et al. (2012). Synthesis of Poly(methyl methacrylate)-b-poly(N-isopropylacrylamide) Block Copolymer by Redox Polymerization and Atom Tra. Indonesian Journal of Chemistry, 12(2), 113-119.

- Sim, K., et al. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. The Journal of Physical Chemistry A, 125(34), 7427-7437.

- Rinaldi, P. L., & Li, Y. (2023). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 15(13), 2841.

- Król, B., & Chmielarz, P. (2013). Synthesis of PMMA-b-PU-b-PMMA tri-block copolymers through ARGET ATRP in the presence of air. Express Polymer Letters, 7(3), 249-260.

- TUS. (2011). Polymer molecular weight analysis by >1>H NMR spectroscopy.

- Carnegie Mellon University. (n.d.).

Sources

- 1. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psecommunity.org [psecommunity.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thescipub.com [thescipub.com]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the telomerization reaction path for vinylidene fluoride with ĊCl3 radicals - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 12. researchgate.net [researchgate.net]

- 13. research.tus.ie [research.tus.ie]

- 14. echemi.com [echemi.com]

- 15. technopharmchem.com [technopharmchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. "Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in " by Hongwei Zhang [trace.tennessee.edu]

19F NMR spectroscopy of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane reaction products.

Application Note: F NMR Spectroscopy of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane Reaction Products

Executive Summary

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (

The high sensitivity and wide chemical shift dispersion of

Chemical Context & Reactivity

The reactivity of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is driven by the weak

Reaction Mechanism: Radical Addition to Alkenes

The most common application involves the addition of the

Figure 1: Mechanistic pathway for the ATRA reaction of 1-bromo-octafluorobutane to an alkene. The transformation results in a dramatic shielding of the